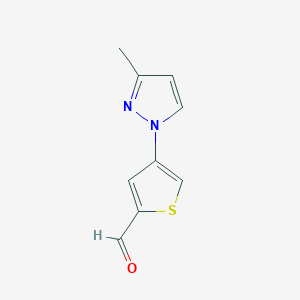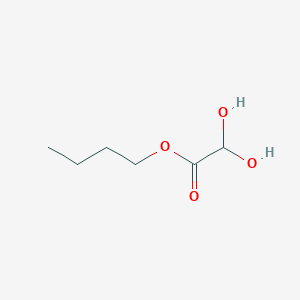![molecular formula C11H25NO B13063202 2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
2-[(5-Methylheptan-3-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methylheptan-3-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H25NO It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a methylheptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylheptan-3-yl)amino]propan-1-ol typically involves the reaction of 5-methylheptan-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Methylheptan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
2-[(5-Methylheptan-3-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(5-Methylheptan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-Methylheptan-3-yl)amino]ethanol
- 2-[(5-Methylheptan-3-yl)amino]butan-1-ol
- 2-[(5-Methylheptan-3-yl)amino]pentan-1-ol
Uniqueness
2-[(5-Methylheptan-3-yl)amino]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and an amino group attached to a methylheptane chain makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H25NO |
|---|---|
Poids moléculaire |
187.32 g/mol |
Nom IUPAC |
2-(5-methylheptan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-5-9(3)7-11(6-2)12-10(4)8-13/h9-13H,5-8H2,1-4H3 |
Clé InChI |
OVXPJUMGWZZVQD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CC)NC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


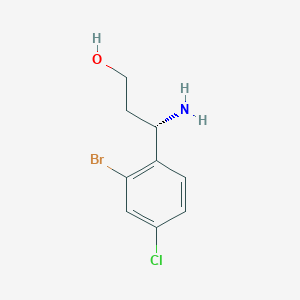



![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)
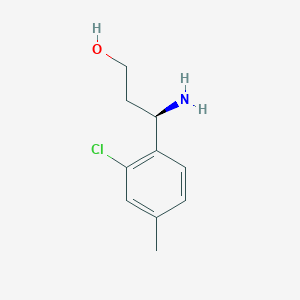
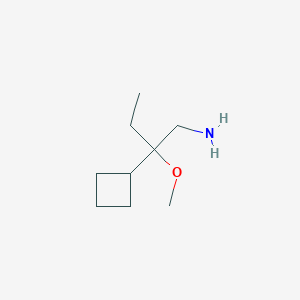
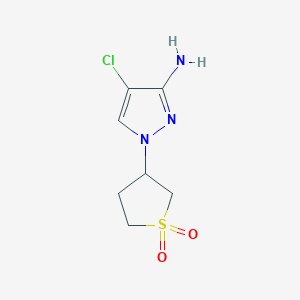
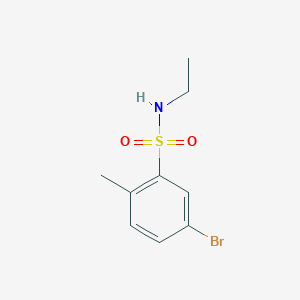
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
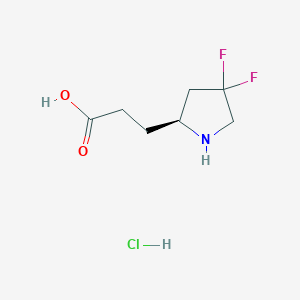
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
